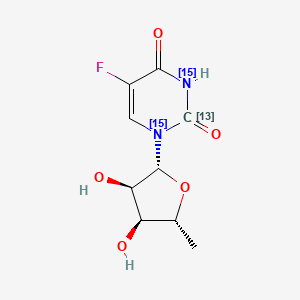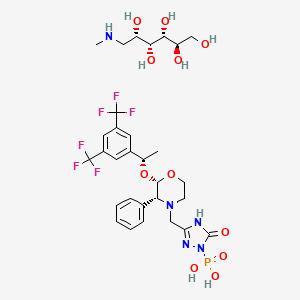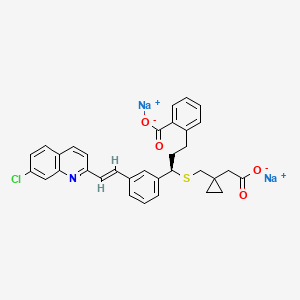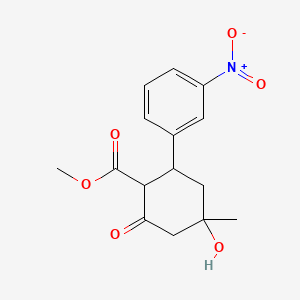
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate (Mixture of Diastereomers) is a complex organic compound with a unique structure It features a cyclohexane ring substituted with various functional groups, including a nitrophenyl group, a hydroxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with a suitable cyclohexanone derivative under basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired diastereomeric mixture is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxo-1,3-cyclohexanedicarboxylate .
- 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides .
Uniqueness
Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate is unique due to its specific combination of functional groups and its ability to form a mixture of diastereomers
Properties
Molecular Formula |
C15H17NO6 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO6/c1-15(19)7-11(13(12(17)8-15)14(18)22-2)9-4-3-5-10(6-9)16(20)21/h3-6,11,13,19H,7-8H2,1-2H3 |
InChI Key |
IGYWMUXDOGAFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(=O)C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


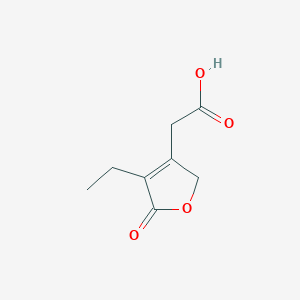
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)
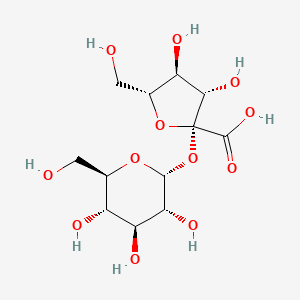

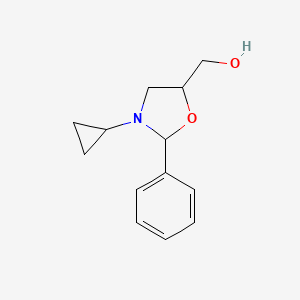
![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
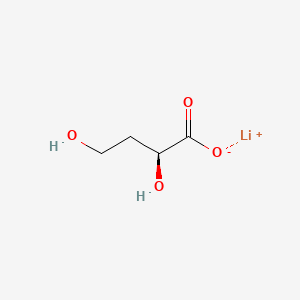
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
